molecular formula C26H14O2 B14532114 [2,3'-Bi-1H-phenalene]-1,1'-dione CAS No. 62315-47-3

[2,3'-Bi-1H-phenalene]-1,1'-dione

Cat. No.: B14532114
CAS No.: 62315-47-3
M. Wt: 358.4 g/mol
InChI Key: BRBKTITUWWIRAX-UHFFFAOYSA-N
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Description

[2,3’-Bi-1H-phenalene]-1,1’-dione is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bi-1H-phenalene]-1,1’-dione typically involves the reaction of 1-naphthyl radical with methylacetylene or allene under high-temperature conditions. This process is guided by the Hydrogen-Abstraction/aCetylene-Addition (HACA) mechanism, which is fundamental in the formation of polycyclic aromatic hydrocarbons .

Industrial Production Methods: Industrial production of [2,3’-Bi-1H-phenalene]-1,1’-dione may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: [2,3’-Bi-1H-phenalene]-1,1’-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert [2,3’-Bi-1H-phenalene]-1,1’-dione into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

[2,3’-Bi-1H-phenalene]-1,1’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3’-Bi-1H-phenalene]-1,1’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: [2,3’-Bi-1H-phenalene]-1,1’-dione stands out due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62315-47-3

Molecular Formula

C26H14O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3-oxophenalen-1-yl)phenalen-1-one

InChI

InChI=1S/C26H14O2/c27-23-14-21(18-10-2-7-16-8-3-11-19(23)25(16)18)22-13-17-9-1-5-15-6-4-12-20(24(15)17)26(22)28/h1-14H

InChI Key

BRBKTITUWWIRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)C4=CC(=O)C5=CC=CC6=C5C4=CC=C6

Origin of Product

United States

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